molecular formula C17H24F2N2O2 B6048962 3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone

货号 B6048962
分子量: 326.4 g/mol
InChI 键: YMAXCRPFEMJCPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(tert-butylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, including BTK, JAK3, and FLT3.

作用机制

The mechanism of action of TAK-659 involves the inhibition of several kinases, including BTK, JAK3, and FLT3. BTK is a key enzyme involved in B-cell receptor signaling, while JAK3 is involved in cytokine signaling. FLT3 is a receptor tyrosine kinase that plays a role in the proliferation and survival of hematopoietic cells. The inhibition of these kinases by TAK-659 results in the suppression of signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied. TAK-659 has been found to exhibit potent inhibitory activity against BTK, JAK3, and FLT3, resulting in the suppression of signaling pathways that are involved in the pathogenesis of various diseases. TAK-659 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of hematopoietic cells. In addition, TAK-659 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.

实验室实验的优点和局限性

TAK-659 has several advantages for use in lab experiments. It exhibits potent inhibitory activity against several kinases, making it a useful tool for studying signaling pathways involved in the pathogenesis of various diseases. TAK-659 has also been optimized for high yield and purity, making it easy to obtain in large quantities. However, TAK-659 also has some limitations for use in lab experiments. It has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, TAK-659 has not been extensively studied for its potential toxicity, which can limit its use in certain experimental settings.

未来方向

There are several future directions for the study of TAK-659. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Another potential direction is the study of its potential toxicity and side effects, which can inform the development of safer and more effective drugs. In addition, the study of TAK-659 can contribute to a better understanding of the signaling pathways involved in the pathogenesis of various diseases, which can inform the development of new therapeutic targets.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-difluorobenzylamine with tert-butyl carbamate. The resulting product is then subjected to a series of reactions involving piperidine and hydroxyl groups, resulting in the formation of TAK-659. The synthesis of TAK-659 has been optimized to produce high yields of the compound with high purity.

科学研究应用

TAK-659 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases. TAK-659 has been investigated for its potential use in the treatment of autoimmune disorders, including rheumatoid arthritis and lupus. It has also been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

属性

IUPAC Name

3-[(tert-butylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-16(2,3)20-11-17(23)7-4-8-21(15(17)22)10-12-5-6-13(18)14(19)9-12/h5-6,9,20,23H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAXCRPFEMJCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。